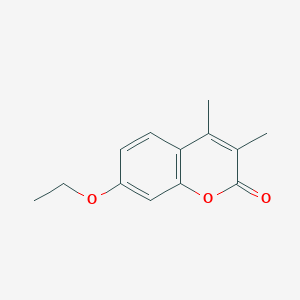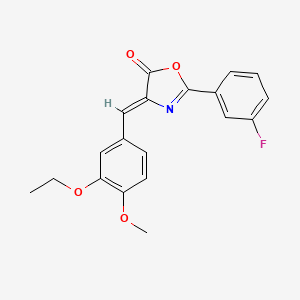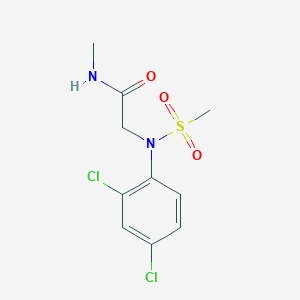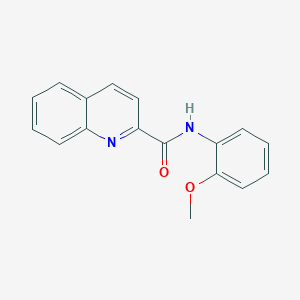![molecular formula C18H14N6O2 B5770089 N-[(E)-(2-nitrophenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide](/img/structure/B5770089.png)
N-[(E)-(2-nitrophenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-nitrophenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide: is a complex organic compound that belongs to the class of aromatic heterocyclic compounds This compound is characterized by the presence of a nitrophenyl group, a pyridine ring, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide typically involves the condensation of 2-nitrobenzaldehyde with pyridine-2-carboximidamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the reaction rate and yield while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic substitution include nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: N-[(E)-(2-nitrophenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. It may serve as a lead compound for the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group and pyridine rings play a crucial role in the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[(3-nitrophenyl)methylideneamino]-2-benzofurancarboxamide
- N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
- (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide
Comparison: N-[(E)-(2-nitrophenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses in research and industry.
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-24(26)16-9-2-1-7-14(16)13-21-23-18(15-8-3-5-11-19-15)22-17-10-4-6-12-20-17/h1-13H,(H,20,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIIWABLXZTHP-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=NC2=CC=CC=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N/C(=N/C2=CC=CC=N2)/C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(4-Ethoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B5770024.png)
![Propan-2-yl 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B5770038.png)
![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)


![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)
![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)

![2-(4-chlorophenyl)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide](/img/structure/B5770118.png)
